D-Glucosamine-2,3,6-trisulfate, trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

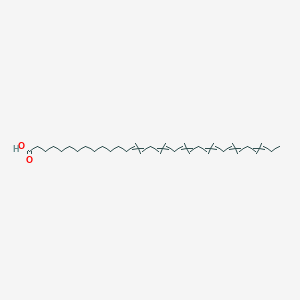

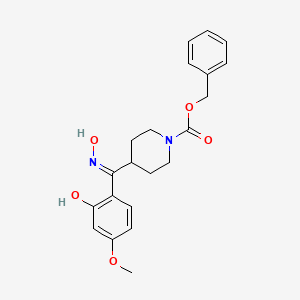

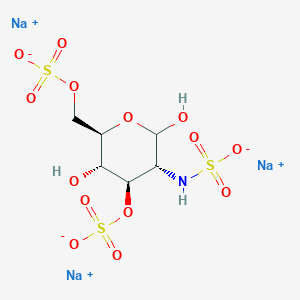

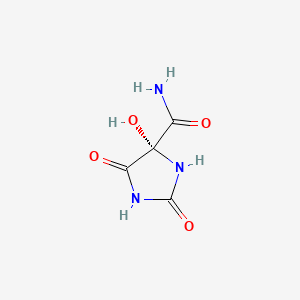

D-Glucosamine-2,3,6-trisulfate, trisodium salt is a chemical compound with the linear formula C6H10NO14S3Na3 . It is a mixed anomer and is the predominant 3-O-sulfated unit found in the antithrombin binding site in porcine mucosal heparin .

Molecular Structure Analysis

The molecular structure of D-Glucosamine-2,3,6-trisulfate, trisodium salt is represented by the linear formula C6H10NO14S3Na3 . The molecular weight of the compound is 485.31 .Physical And Chemical Properties Analysis

D-Glucosamine-2,3,6-trisulfate, trisodium salt is a crystalline solid . It has a molecular weight of 485.31 and its storage temperature is −20°C .Scientific Research Applications

Structural and Biological Property Changes

- N-O Sulfate Transfer in Heparin : The transfer of N-sulfate groups to HO groups in heparin, followed by N-resulfation, affects the structure and biological properties of heparin. This process increases the ability of the resulting product to bind antithrombin III and moderately enhances activities related to blood anti-clotting, anti-Factor IIa and Xa, and intrinsic fluorescence of antithrombin III (Uchiyama & Nagasawa, 1991).

Role in Activation of FGF-1 and FGF-2

- Importance of 6-O-Sulfate Groups : The presence of 6-O-sulfate groups in N-sulfated glucosamine (GlcNS) residues is crucial for the activation of fibroblast growth factor-1 (FGF-1), but not as critical for FGF-2. Complete 6-O-desulfation results in the loss of ability to activate FGF-2 (Ishihara et al., 1995).

Enzymatic Activity Measurement

- Use in Measuring Enzymatic Activity of Sulfs : D-Glucosamine-2,3,6-trisulfate is involved in assays for measuring the enzymatic activity of Sulf-1 and Sulf-2, extracellular endoglucosamine 6-sulfatases that regulate signaling of heparin/HS-binding protein ligands (Uchimura et al., 2010).

Heparin Degradation and Catabolism

- Role in Heparin Degradation : D-Glucosamine-2,3,6-trisulfate participates in the degradation process of heparin, leading to the formation of fundamental structural units and aiding in the understanding of heparin's breakdown and catabolism (Dietrich et al., 1973).

Anticoagulant Properties

- Influence on Anticoagulant Properties : The sulfation pattern, including the 6-O-sulfation of D-glucosamine residues in heparin, contributes significantly to its anticoagulant properties, affecting factors like blood clotting and anti-Factor IIa and Xa activities (Uchiyama et al., 1990).

Safety and Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the victim is not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

properties

IUPAC Name |

trisodium;[(3R,4R,5R,6R)-2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO14S3.3Na/c8-4-2(1-19-23(13,14)15)20-6(9)3(7-22(10,11)12)5(4)21-24(16,17)18;;;/h2-9H,1H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRDKLPBWDHGMF-FRWAFGSFSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NNa3O14S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucosamine-2,3,6-trisulfate, trisodium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)

![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)

![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)